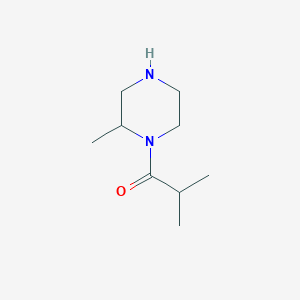
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 156.23 . The compound is also known as 1-isobutyrylpiperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 . This indicates the presence of a piperazine ring and a propanone group in the molecule .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one is used as a starting material for the synthesis of many compounds that are used in scientific research. It is also used as a reagent in organic synthesis and in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of polymers and in the preparation of other organic compounds.
作用機序
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one is an organic compound that is used as a starting material for the synthesis of many compounds. It is believed to act as a nucleophile in organic reactions, where it can react with electrophiles to form new bonds. It can also act as a base, where it can accept protons from other molecules.
Biochemical and Physiological Effects
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have antiviral and anti-inflammatory properties, as well as being able to inhibit the growth of certain types of bacteria. It has also been studied for its potential to act as an inhibitor of certain enzymes, and its ability to interact with certain proteins.
実験室実験の利点と制限
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one has several advantages when used in laboratory experiments. It is an easily synthesized compound with a wide range of applications. It is also relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it can be difficult to handle due to its hygroscopic nature, and it can be difficult to purify due to its tendency to form insoluble products.
将来の方向性
There are many potential future directions for the use of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one in scientific research. It could be used to synthesize new compounds, such as polymers, that could have potential applications in drug delivery systems, medical devices, or other areas of research. It could also be used in the synthesis of new pharmaceuticals or agrochemicals, or as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one, and to determine its potential as an inhibitor of certain enzymes or proteins.
合成法
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one is synthesized by the reaction of methyl piperazine with aldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of the aldehyde and the base at a temperature of around 80°C. The reaction is then cooled to room temperature and the product is isolated by filtration.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapours/spray, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves and clothing .
特性
IUPAC Name |
2-methyl-1-(2-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOSYPUCRXIOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

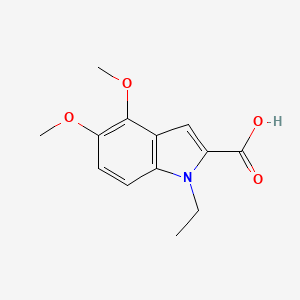
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
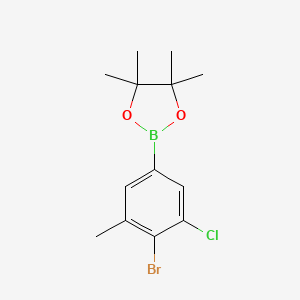
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)
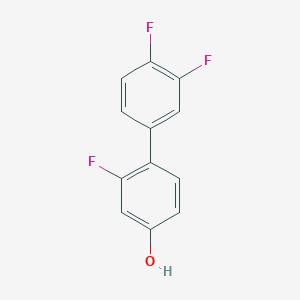
![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)

amine](/img/structure/B6330559.png)
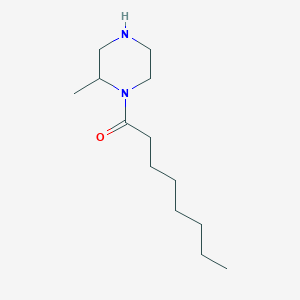
![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)